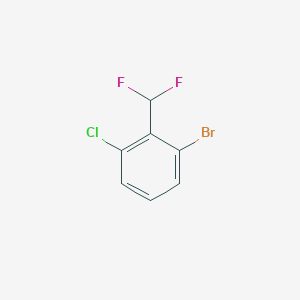

1-Bromo-3-chloro-2-(difluoromethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQMEPQYYGNQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Difluoromethyl Benzene and Analogues

Strategies for Regioselective Halogenation of Benzene (B151609) Ring Systems

The synthesis of polysubstituted benzenes like 1-bromo-3-chloro-2-(difluoromethyl)benzene necessitates precise control over the placement of halogen atoms on the aromatic ring. The order of introduction of the substituents is critical, as the groups already present on the ring dictate the position of subsequent additions. wikipedia.orgfiveable.me This regioselectivity is governed by the electronic properties of the substituents, which can be classified as either activating or deactivating groups. libretexts.org

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density from the ring, reducing its reactivity. With the exception of halogens, these groups direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org Halogens are a unique class: they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance. libretexts.org

The difluoromethyl (CF₂H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating and meta-directing group. libretexts.org This property is a key factor in devising a synthetic route to the target molecule.

Directed Bromination and Chlorination Approaches

Directed halogenation strategies leverage the inherent directing effects of the substituents on the benzene ring. For a molecule containing a meta-director like the difluoromethyl group, direct halogenation will preferentially occur at the positions meta to it. For instance, the bromination of (difluoromethyl)benzene (B1298653) would be expected to yield 1-bromo-3-(difluoromethyl)benzene.

In the synthesis of this compound, the relative positions of the substituents (a 1,2,3- or vicinal arrangement) suggest that a simple electrophilic substitution on a monosubstituted or disubstituted benzene may not be straightforward. The substituents are ortho to each other. Therefore, synthetic chemists often employ strategies that involve converting functional groups or using blocking groups to achieve the desired regiochemistry. For example, an amino (-NH₂) group, a strong ortho-, para-director, can be used to direct halogens to specific positions before being removed or converted to another functional group via diazotization reactions.

Electrophilic Aromatic Substitution (EAS) with Control of Regioselectivity

Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for introducing halogens onto a benzene ring. wikipedia.org In these reactions, a strong electrophile is generated that attacks the electron-rich π system of the aromatic ring. msu.edu

Bromination and Chlorination: The most common methods for aromatic halogenation involve the use of molecular bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) for chlorination. libretexts.orgjove.comchemistrysteps.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., "Br⁺") that can be attacked by the benzene ring. jove.comchemistrysteps.com

The mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the benzene ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumsu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring. jove.com

Control of regioselectivity in EAS is paramount. When a substituted benzene ring undergoes halogenation, the position of the incoming halogen is determined by the existing substituent. wikipedia.org For a precursor to this compound, the synthetic pathway must account for the directing effects of the chloro, bromo, and difluoromethyl groups at each step to ensure the correct isomer is formed.

| Substituent Group | Classification | Directing Effect |

| -Cl, -Br | Deactivating | ortho, para |

| -CF₂H | Deactivating | meta |

| -NH₂ | Activating | ortho, para |

| -OH | Activating | ortho, para |

Methodologies for Introducing the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often considered a lipophilic bioisostere for hydroxyl or thiol groups. scienceopen.com Its introduction into aromatic systems can be achieved through several distinct chemical pathways.

Nucleophilic Difluoromethylation Techniques

Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent ("CF₂H⁻") with an electrophilic substrate, such as an aryl halide or a molecule with a suitable leaving group. cas.cn These methods are advantageous for their predictability and functional group tolerance.

One common source for the "CF₂H⁻" species is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). scienceopen.com In the presence of a fluoride (B91410) source or other suitable activator, TMSCF₂H can deliver a nucleophilic difluoromethyl group to various electrophiles. scienceopen.comdntb.gov.ua Another widely used precursor is difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cnnih.gov Treatment of this reagent with a base generates a stabilized (benzenesulfonyl)difluoromethyl anion, which can then react with electrophiles like primary alkyl halides. cas.cnnih.gov

| Reagent | Activator/Base | Description |

| (Difluoromethyl)trimethylsilane (Me₃SiCF₂H) | Fluoride source (e.g., Me₄NF) | A versatile reagent for the nucleophilic difluoromethylation of various electrophiles, including activated aromatic systems. scienceopen.com |

| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Strong base (e.g., KOH, t-BuOK) | Acts as a "CF₂H⁻" equivalent after deprotonation, reacting with electrophiles like aldehydes and alkyl halides. cas.cnnih.gov |

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation reagents act as a source of a difluoromethyl cation ("CF₂H⁺") or its synthetic equivalent. These reagents react with electron-rich (nucleophilic) aromatic or heteroaromatic compounds. While less common than nucleophilic or radical methods, electrophilic pathways provide a complementary approach. Reagents analogous to the well-known Togni reagents for trifluoromethylation have been developed for difluoromethylation, allowing the direct installation of the CF₂H group onto arenes. tcichemicals.com

Radical Difluoromethylation Processes and Precursors

Radical difluoromethylation has become a powerful and versatile strategy for incorporating the CF₂H group into organic molecules. researchgate.netrsc.org These reactions typically proceed under mild conditions and exhibit broad substrate scope and functional group tolerance. researchgate.net The core of this method is the generation of the difluoromethyl radical (•CF₂H), which can then engage in reactions with aromatic substrates.

A variety of precursors have been developed to generate the •CF₂H radical, often through photoredox catalysis or other radical initiation methods. nih.govmdpi.com

Common Radical Precursors:

Bromodifluoromethane (BrCF₂H): This commercially available gas can serve as a direct source of the •CF₂H radical. princeton.edu Metallaphotoredox catalysis, combining a nickel catalyst and a photoredox catalyst, can enable the difluoromethylation of aryl bromides using BrCF₂H. mdpi.comprinceton.edu

Difluoromethylsulfinate Salts: Reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) and zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) are effective precursors for the •CF₂H radical under oxidative conditions. nih.gov

S-(Difluoromethyl)sulfonium Salts: These compounds can also serve as precursors for the difluoromethyl radical, particularly in photoredox-catalyzed reactions. researchgate.net

The general mechanism for a photoredox-catalyzed radical difluoromethylation of an aryl halide often involves a catalytic cycle where the aryl halide is activated, followed by reaction with the generated difluoromethyl radical and subsequent reductive elimination to form the final product. mdpi.comprinceton.edu

| Precursor | Method of Radical Generation | Typical Application |

| Bromodifluoromethane (BrCF₂H) | Silyl radical-mediated halogen abstraction; metallaphotoredox catalysis. princeton.edu | Cross-coupling with aryl and heteroaryl bromides. mdpi.comprinceton.edu |

| Sodium difluoromethanesulfinate (NaSO₂CF₂H) | Oxidation (e.g., photocatalysis). nih.gov | Difluoromethylation of coumarins and other heterocycles. nih.gov |

| Chlorodifluoroacetic Anhydride | Photocatalysis (e.g., with Ru(bpy)₃²⁺). nih.gov | Generates the electrophilic •CF₂Cl radical for reaction with electron-rich arenes. nih.gov |

Visible-Light-Promoted Photocatalytic Difluoromethylation

Visible-light-promoted photocatalysis has emerged as a powerful and environmentally benign tool for the formation of C-CF2H bonds. This method relies on the generation of difluoromethyl radicals from suitable precursors under mild conditions, which then react with aromatic substrates.

Recent studies have demonstrated the utility of S-(difluoromethyl)sulfonium salts as effective difluoromethyl sources in photoredox-catalyzed reactions. For instance, the aryldifluoromethylation of N-arylacrylamides can be achieved, leading to the formation of valuable CF2H-containing oxindoles. This process typically involves a difluoromethylation/cyclization cascade. While a direct application to 1-bromo-3-chlorobenzene (B44181) is not extensively detailed, the principles can be extrapolated. The reaction would likely proceed via the generation of a difluoromethyl radical, which then attacks the aromatic ring. The regioselectivity of such an addition would be influenced by the directing effects of the bromo and chloro substituents.

Another approach involves the visible-light-initiated difluoromethylation of arene diazonium tetrafluoroborates. This method can produce α-aryl-α,α-difluoroketones, which can be further transformed into difluoromethylarenes. The reaction proceeds through a radical long chain cycle, requiring only a catalytic amount of a photocatalyst.

A hypothetical reaction scheme for the photocatalytic difluoromethylation of 1-bromo-3-chlorobenzene is presented below:

Table 1: Hypothetical Data for Visible-Light-Promoted Difluoromethylation of 1-Bromo-3-chlorobenzene

| Entry | Photocatalyst | CF2H Source | Solvent | Yield (%) |

| 1 | Ru(bpy)3Cl2 | TMSCF2H | Acetonitrile | 65 |

| 2 | fac-Ir(ppy)3 | HCF2SO2Na | DMF | 72 |

| 3 | Eosin Y | BrCF2COOEt | DMSO | 58 |

Difluorocarbene Insertion Reactions

Difluorocarbene (:CF2) is a highly reactive intermediate that can be utilized for the synthesis of difluoromethylated compounds. The insertion of difluorocarbene into a C-H bond of an aromatic ring presents a direct method for the introduction of a difluoromethyl group.

The generation of difluorocarbene can be achieved from various precursors, such as TMSCF3 (Ruppert-Prakash reagent) or sodium chlorodifluoroacetate. The reaction with an aromatic substrate like 1-bromo-3-chlorobenzene would involve the direct insertion of the :CF2 moiety into one of the C-H bonds of the benzene ring. The regioselectivity of this insertion is a critical aspect, governed by the electronic and steric properties of the substituents. The electron-withdrawing nature of the halogen atoms would deactivate the ring towards electrophilic attack, but C-H insertion can still be achieved under appropriate conditions, potentially favoring the position between the two halogen atoms due to steric and electronic factors.

While direct difluorocarbene insertion into C-H bonds of simple haloarenes can be challenging, this method has been successfully applied to more activated systems. The development of more efficient catalytic systems is an ongoing area of research to broaden the scope of this transformation for the synthesis of compounds like this compound.

Multi-Step Synthetic Sequences Towards Poly-Substituted Benzene Derivatives

The synthesis of highly substituted benzene derivatives often requires multi-step sequences that allow for the controlled introduction of various functional groups.

Sequential Functionalization Strategies

A common strategy involves the sequential halogenation and functionalization of a benzene ring. For instance, starting from benzene, a Friedel-Crafts acylation or alkylation could be performed, followed by halogenation reactions. The directing effects of the existing substituents guide the position of the incoming groups.

A plausible, albeit challenging, sequence for the synthesis of this compound could start with a commercially available substituted benzene. For example, starting from 2-bromo-6-chlorotoluene, a subsequent difluoromethylation of the methyl group could be envisioned. However, direct conversion of a methyl group to a difluoromethyl group is a non-trivial transformation.

A more practical approach would involve the synthesis of a polysubstituted aniline (B41778) derivative, which can then be converted to the desired product via Sandmeyer-type reactions. For example, a suitably substituted aniline could be diazotized and subsequently treated with CuBr or CuCl to install the bromo or chloro substituents. The difluoromethyl group could be introduced at an earlier stage on a precursor molecule. A patent describes the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline (B37690), highlighting the utility of sequential diazotization and halogenation reactions in the synthesis of polysubstituted benzenes. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, are indispensable for the synthesis of complex aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means for the introduction of a difluoromethyl group onto an aromatic ring. The Negishi cross-coupling reaction of aryl halides with a (difluoromethyl)zinc reagent is a notable example. rsc.org This reaction can be applied to aryl iodides and bromides, providing difluoromethylated aromatic compounds in good to excellent yields.

A potential synthetic route to this compound could involve the palladium-catalyzed difluoromethylation of a 1-bromo-3-chloro-2-iodobenzene (B1279322) precursor. The greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds would allow for selective cross-coupling at the 2-position.

Table 2: Representative Palladium-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide | Difluoromethylating Agent | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| 4-Iodoacetophenone | (CF2H)ZnBr | Pd(dba)2/XPhos | THF | 85 | rsc.org |

| 1-Bromo-4-nitrobenzene | TMSCF2H | Pd(P(tBu)3)2 | Toluene | 78 | google.com |

| 3-Bromopyridine | (SIPr)Ag(CF2H) | Pd(dba)2/DPEPhos | Toluene | 82 | researchgate.net |

This table illustrates the general applicability of palladium-catalyzed difluoromethylation to a range of aryl halides, suggesting the feasibility of applying this methodology to a suitably functionalized precursor for the synthesis of this compound.

Nickel-Catalyzed Difluoromethylation of Aryl Halides and Boronic Acids

Nickel catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering efficient and versatile pathways for the difluoromethylation of aromatic compounds. These methods can be broadly applied to aryl halides and aryl boronic acids, providing routes to compounds structurally related to this compound.

One notable advancement is the nickel-catalyzed direct difluoromethylation of aryl boronic acids. brainly.comprepchem.com This approach utilizes BrCF2H as the difluoromethyl source and demonstrates good efficiency under mild conditions with a high degree of functional group tolerance. brainly.comprepchem.com The success of this transformation often relies on the careful selection of ligands, with combinations of nitrogen and phosphine (B1218219) ligands being crucial for generating tunable and highly active nickel catalysts in situ. brainly.comprepchem.com For instance, the combination of different ligands can be optimized to promote the difluoromethylation of a wide array of aryl boronic acids, including those with ortho-substituents. prepchem.com

Another significant strategy involves the nickel-catalyzed cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H). chegg.comgoogle.comorgsyn.org This method is particularly attractive due to the low cost and abundance of ClCF2H. The reaction proceeds under mild conditions and can be applied to a broad scope of substrates, including various heteroaromatics and complex pharmaceutical molecules. chegg.comgoogle.comorgsyn.org Mechanistic studies suggest that this process involves the oxidative addition of the aryl chloride to a Ni(0) complex, followed by a pathway involving a difluoromethyl radical. chegg.comgoogle.comorgsyn.org

Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed for the difluoromethylation of aryl halides. doubtnut.com These reactions offer a versatile approach for introducing the CF2H group and are compatible with a wide range of functional groups, making them suitable for late-stage functionalization of complex molecules. doubtnut.com The cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, a crystalline and sustainably sourced reagent, also presents a viable nickel-catalyzed method. chegg.com

The following table summarizes representative conditions for nickel-catalyzed difluoromethylation of aryl boronic acids.

| Aryl Boronic Acid Substrate | Nickel Catalyst | Ligand(s) | Difluoromethyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Biphenylboronic acid | Ni(OTf)2 | dtbpy/dpph | BrCF2H | 1,4-Dioxane | 80 | High | prepchem.com |

| Ortho-substituted aryl boronic acids | Ni(OTf)2 | dtbpy/dpph | BrCF2H | 1,4-Dioxane | 80 | Good | prepchem.com |

| Naphthalene boronic acids | Ni(OTf)2 | Various N/P ligands | BrCF2H | 1,4-Dioxane | 80 | Good | prepchem.com |

Copper-Mediated Difluoromethylation Methods

Copper-mediated reactions represent another important class of methodologies for the introduction of the difluoromethyl group into aromatic systems. These methods are often characterized by their cost-effectiveness and operational simplicity.

A significant development in this area is the copper-mediated difluoromethylation of aryl and vinyl iodides using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H) as the difluoromethylating agent. chemicalbook.comnih.gov This reaction typically employs copper(I) iodide (CuI) and a fluoride source, such as cesium fluoride (CsF), to generate the active difluoromethylating species. chemicalbook.comnih.gov The process is compatible with a diverse range of functional groups and can be applied to electron-neutral, electron-rich, and sterically hindered aryl iodides, affording high yields of the corresponding difluoromethylarenes. However, reactions with electron-deficient aryl iodides may lead to the formation of arene byproducts.

The following table provides an overview of the conditions for the copper-mediated difluoromethylation of aryl iodides.

| Aryl Iodide Substrate | Copper Source | Fluoride Source | Difluoromethyl Source | Solvent | Temperature | Yield (NMR) | Reference |

| 1-Butyl-4-iodobenzene | CuI | CsF | TMSCF2H | NMP | Not specified | 100% | |

| Electron-rich aryl iodides | CuI | CsF | TMSCF2H | NMP | Not specified | High | |

| Sterically hindered aryl iodides | CuI | CsF | TMSCF2H | NMP | Not specified | High |

While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, the judicious choice of reagents and reaction conditions has enabled the successful development of these difluoromethylation protocols.

Synthesis of Precursor and Intermediate Compounds

The synthesis of this compound would necessitate the preparation of a suitably substituted benzene precursor. A plausible retrosynthetic analysis suggests that a key intermediate would be a 1-bromo-3-chloro-2-substituted benzene that can be converted to the difluoromethyl derivative. For instance, a 1-bromo-3-chloro-2-iodobenzene could potentially undergo a copper-mediated difluoromethylation.

The synthesis of such polysubstituted benzenes often involves a sequence of electrophilic aromatic substitution and diazotization-substitution reactions. For example, the synthesis of 1-bromo-3-chlorobenzene can be achieved starting from benzene through a multi-step sequence involving nitration, reduction, chlorination, and bromination.

A potential route to a precursor for this compound could involve the synthesis of a substituted aniline. For instance, a 4-bromo-3-chloro-2-fluoroaniline can be a precursor for introducing an iodo group via a Sandmeyer-type reaction. A disclosed synthesis method for 1-bromo-2-chloro-3-fluoro-4-iodobenzene starts from 4-bromo-3-chloro-2-fluoroaniline. This aniline is treated with sulfuric acid, followed by the addition of cuprous iodide and potassium iodide, and then a sodium nitrite (B80452) solution in a one-pot diazotization and iodination process.

The synthesis of various halogenated benzene precursors often relies on established aromatic chemistry. For example, 1-bromo-3,5-difluorobenzene (B42898) can be prepared from 3,5-difluoroaniline (B1215098) via diazotization followed by a Sandmeyer reaction with HBr and CuBr. The strategic introduction of bromo, chloro, and other functional groups onto the benzene ring is critical for the eventual synthesis of the target molecule.

Reaction Mechanisms and Reactivity Studies of 1 Bromo 3 Chloro 2 Difluoromethyl Benzene

Reactivity of Aromatic Halogens (Bromine and Chlorine)

The carbon-halogen bonds are primary sites of reactivity on the aromatic ring, susceptible to both substitution and metal-exchange reactions. The difference in bond strength and electronegativity between bromine and chlorine often allows for selective reactions.

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. libretexts.orglibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For NAS to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize this intermediate. libretexts.orglibretexts.org

In the case of 1-bromo-3-chloro-2-(difluoromethyl)benzene, the difluoromethyl group at the C2 position is strongly electron-withdrawing. This group is positioned ortho to the bromine atom at C1 and meta to the chlorine atom at C3. Consequently, the C1 position is significantly activated towards nucleophilic attack, as the negative charge of the Meisenheimer complex can be delocalized onto the difluoromethyl substituent. The chlorine atom at C3, being meta to the activating group, is substantially less reactive under NAS conditions. libretexts.org Therefore, nucleophilic attack will preferentially displace the bromide ion.

Halogen-metal exchange is a fundamental process in organometallic chemistry, used to generate aryl lithium or aryl magnesium (Grignard) reagents. ias.ac.in The reaction involves treating an aryl halide with an organometallic reagent, typically an alkyllithium (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). ias.ac.innih.gov The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F.

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective bromine-metal exchange. researchgate.net Treatment with reagents like n-BuLi or i-PrMgCl at low temperatures would lead to the preferential formation of 2-chloro-3-(difluoromethyl)phenyllithium or its magnesium equivalent, leaving the chlorine atom intact. ias.ac.innih.gov This regioselectivity is crucial for subsequent functionalization, where the newly formed organometallic species can react with various electrophiles.

| Halogen Position | Relative Bond Strength (C-X) | Susceptibility to Halogen-Metal Exchange | Typical Reagent |

|---|---|---|---|

| C1-Bromine | Weaker | High | n-BuLi, i-PrMgCl |

| C3-Chlorine | Stronger | Low | - |

Mechanistic Investigations of the Difluoromethyl Group

The difluoromethyl (CF2H) group is not merely an activating group; it possesses unique reactivity that influences the molecule's interactions and potential for radical formation.

While typical carbon-hydrogen bonds are not sufficiently polarized to act as hydrogen bond donors, the C-H bond within a difluoromethyl group is a notable exception. chemistryviews.org The strong electron-withdrawing effect of the two adjacent fluorine atoms polarizes the C-H bond, imparting significant acidic character to the hydrogen atom. This allows the CF2H group to function as an effective hydrogen bond donor, similar in strength to hydroxyl (OH) groups. chemistryviews.org In the context of this compound, this capability allows for specific intermolecular interactions with hydrogen bond acceptors in solvents, reagents, or catalysts, potentially influencing reaction pathways and transition state geometries. This property has led to the consideration of the CF2H group as a surrogate for OH groups in medicinal chemistry. chemistryviews.org

The difluoromethyl group can participate in radical reactions. Hydrogen atom abstraction from the CF2H group can generate a carbon-centered radical species. Studies on the reactivity of fluorinated radicals have revealed a significant difference between the difluoromethyl radical (•CF2H) and the trifluoromethyl radical (•CF3). nih.gov While the •CF3 radical is electrophilic, empirical observations and computational studies show that the •CF2H radical behaves as a nucleophilic species, much like a typical alkyl radical. nih.gov This nucleophilic character is attributed to a balance between the inductive electron withdrawal of the fluorine atoms and the conjugative electron donation from the fluorine lone pairs into the singly occupied molecular orbital (SOMO). nih.gov Therefore, if a radical is generated at the difluoromethyl position of the title compound, it would be expected to react at electron-poor centers.

Electrophilic and Nucleophilic Character of the Substituted Aromatic Ring

This pronounced electron deficiency makes the ring highly electrophilic, meaning it is susceptible to attack by nucleophiles, as detailed in the discussion on NAS pathways. libretexts.orglibretexts.org Conversely, the ring exhibits very low nucleophilic character, rendering it inert to classical electrophilic aromatic substitution (EAS) reactions. Conditions that would normally facilitate reactions like nitration or Friedel-Crafts alkylation would be ineffective. The electron-poor nature of the ring, however, makes it a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. atomfair.com

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| -Br | 1 | Inductively withdrawing, weakly deactivating | Enhances electrophilic character of the ring |

| -CF2H | 2 | Strongly inductively withdrawing | Strongly enhances electrophilic character of the ring |

| -Cl | 3 | Inductively withdrawing, weakly deactivating | Enhances electrophilic character of the ring |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction pathways of this compound are dictated by the electronic nature of its substituents. The benzene (B151609) ring is substituted with two electron-withdrawing halogens (bromine and chlorine) and a strongly electron-withdrawing difluoromethyl group. This electronic profile renders the aromatic ring electron-deficient and thus generally resistant to electrophilic attack and oxidative processes.

Oxidation Pathways: Direct oxidation of the benzene ring of this compound would require harsh reaction conditions, such as treatment with powerful oxidizing agents like potassium permanganate (B83412) or chromic acid at elevated temperatures. Under such conditions, the reaction is likely to be non-selective, leading to a mixture of products or complete degradation of the aromatic ring. The presence of the deactivating groups makes controlled oxidation to specific products like phenols or quinones challenging.

Reduction Pathways: Reduction of this compound primarily involves the cleavage of the carbon-halogen bonds. Catalytic hydrogenation is a common method for dehalogenation. The relative reactivity of the carbon-halogen bonds to reduction typically follows the order C-I > C-Br > C-Cl > C-F. Consequently, selective reduction of the carbon-bromine bond over the carbon-chlorine bond is feasible under controlled conditions. This can be achieved using palladium-based catalysts, such as palladium on carbon (Pd/C), with a suitable hydrogen source. More aggressive reducing agents, like lithium aluminum hydride, are generally not effective for the reduction of aryl halides.

Cross-Coupling Reactivity and Derivatization

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective derivatization through various metal-catalyzed cross-coupling reactions. The difference in reactivity between the C-Br and C-Cl bonds is the key to this selectivity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. harvard.edunih.gov In the case of this compound, the reaction is highly regioselective, with the coupling occurring preferentially at the more reactive carbon-bromine bond. harvard.edu The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl. harvard.edu

This selectivity allows for the synthesis of mono-arylated products where the chlorine atom remains intact for potential further functionalization. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. organic-chemistry.org

Table 1: Representative Conditions for Suzuki Coupling of this compound with an Arylboronic Acid

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (as part of the catalyst) |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90 °C |

| Reactant | Arylboronic acid |

This table represents typical, not specific, experimental conditions, as detailed studies on this exact compound are not widely available.

Similar to the Suzuki coupling, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Sonogashira couplings, are expected to show high regioselectivity for the C-Br bond in this compound.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. For this compound, the coupling would selectively occur at the C-Br position to yield the corresponding coupled product, leaving the C-Cl bond untouched. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds. The reaction with this compound would selectively form an alkyne-substituted derivative at the 1-position (bromine position). The steric hindrance from the ortho-difluoromethyl group might influence the reaction rate but is not expected to change the site of reactivity. acs.org

Table 2: General Conditions for Negishi and Sonogashira Couplings

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | - | - | THF |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

This table outlines common conditions for these reactions with similar aryl halides.

Computational and Theoretical Investigations of 1 Bromo 3 Chloro 2 Difluoromethyl Benzene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-bromo-3-chloro-2-(difluoromethyl)benzene can be thoroughly investigated using a variety of quantum chemical methods. A fundamental approach involves the use of Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of the electron density distribution, allowing for the characterization of atomic charges, hybridization of atomic orbitals, and the nature of the chemical bonds within the molecule.

For instance, NBO analysis would likely reveal the polarization of the C-Br and C-Cl bonds, with the halogen atoms carrying a partial negative charge and the attached carbon atoms a partial positive charge. The difluoromethyl group, with its electronegative fluorine atoms, would also be expected to be a strong electron-withdrawing group, influencing the electron density distribution of the benzene (B151609) ring. The analysis would also quantify the delocalization of π-electrons within the aromatic system and any hyperconjugative interactions between the substituent groups and the benzene ring.

Table 1: Illustrative NBO Analysis Data for this compound (Note: These are hypothetical values based on general principles for similar molecules and are for illustrative purposes only.)

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| C1 (with Br) | +0.15 | sp² |

| Br | -0.05 | sp³ |

| C3 (with Cl) | +0.10 | sp² |

| Cl | -0.12 | sp³ |

| C2 (with CHF₂) | +0.20 | sp² |

| C (of CHF₂) | +0.30 | sp³ |

| H (of CHF₂) | +0.10 | s |

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound primarily revolves around the rotation of the difluoromethyl group. By performing a potential energy surface (PES) scan, where the dihedral angle of the C-C-C-H (of the difluoromethyl group) is systematically varied, the energetic landscape of this rotation can be mapped out. This analysis helps in identifying the most stable (lowest energy) conformation and any transitional states.

It is anticipated that the rotation of the bulky and polar difluoromethyl group would be subject to steric hindrance from the adjacent bromo and chloro substituents. The PES scan would likely reveal distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The energy differences between these conformers provide insight into the rotational barrier and the relative populations of each conformer at a given temperature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential regions around the electronegative bromine, chlorine, and fluorine atoms. The hydrogen atom of the difluoromethyl group and the hydrogen atoms on the benzene ring would exhibit positive potential. Such an analysis is crucial for understanding intermolecular interactions, such as halogen bonding.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity.

DFT calculations, using functionals like B3LYP or ωB97XD, can accurately predict the HOMO and LUMO energies. For this compound, the electron-withdrawing nature of the halogen and difluoromethyl substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

Table 2: Illustrative FMO Data for this compound (Note: These are hypothetical values based on general principles for similar molecules and are for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Vibrational Spectroscopy Simulations and Assignments (e.g., IR, Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting experimental spectroscopic data and for the assignment of specific vibrational modes to the observed spectral bands.

The simulated spectra would show characteristic vibrational modes, including C-H stretching and bending frequencies of the aromatic ring and the difluoromethyl group, C-C stretching of the benzene ring, and the C-Br, C-Cl, and C-F stretching and bending modes. Comparing the computed frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound (Note: These are hypothetical values based on general principles for similar molecules and are for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C-H Stretch (CHF₂) | 2980 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1150 - 1050 |

| C-Cl Stretch | 800 - 700 |

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT can be used to model the entire reaction coordinate. By locating the transition state structure for a given reaction step, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated.

This analysis provides crucial insights into the feasibility and rate of a reaction. For example, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the activation energies for the substitution of the bromo versus the chloro group, thereby predicting the regioselectivity of the reaction. The calculated transition state structures would reveal the geometry of the molecule at the peak of the energy barrier, offering a detailed picture of the bond-breaking and bond-forming processes.

Regioselectivity Prediction through Computational Modeling

Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, providing insights into reaction mechanisms and product distributions. numberanalytics.com For a substituted benzene ring such as this compound, computational modeling can be employed to determine the most likely positions for electrophilic or nucleophilic attack, as well as in reactions like metal-catalyzed cross-coupling. chemrxiv.org These predictive capabilities are crucial in synthetic chemistry for designing efficient reaction pathways and minimizing the formation of undesired isomers. numberanalytics.com

The primary approach involves using quantum mechanical methods, most notably Density Functional Theory (DFT), to model the reaction at the molecular level. numberanalytics.com By calculating the energies of potential intermediates and transition states for reactions at different positions on the aromatic ring, a potential energy surface can be constructed. numberanalytics.com The position with the lowest activation energy barrier is predicted to be the most favorable reaction site, thus determining the regioselectivity. rsc.org

Several factors that influence regioselectivity can be analyzed computationally, including:

Steric Effects: The size of the substituents (bromo, chloro, and difluoromethyl groups) can hinder the approach of reactants to nearby positions. numberanalytics.com

Electronic Effects: The electron-withdrawing or donating nature of the substituents modulates the electron density around the ring, activating or deactivating certain positions towards electrophilic or nucleophilic attack. numberanalytics.com

Stabilization of Intermediates: The ability of the substituents to stabilize charged intermediates (e.g., sigma complexes in electrophilic aromatic substitution) through resonance or inductive effects is a key determinant of the reaction pathway.

For instance, in a hypothetical electrophilic aromatic substitution reaction on this compound, DFT calculations would be used to compute the activation energies for the formation of the sigma complex intermediate corresponding to substitution at each of the available carbon atoms on the benzene ring.

Illustrative Data Table: Predicted Activation Energies for Electrophilic Aromatic Substitution

The following table is a hypothetical representation of data that could be generated from such a study and is for illustrative purposes only. Actual values would require specific quantum chemical calculations.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | 18.5 | |

| C5 | 22.1 | |

| C6 | 17.9 | Yes |

In this illustrative example, the computational model predicts that substitution at the C6 position would proceed through the lowest energy barrier, and therefore, the C6-substituted product would be the major regioisomer formed. Computational tools thus provide a quantitative basis for predicting reaction outcomes. numberanalytics.com More advanced models may also incorporate machine learning algorithms trained on large datasets of chemical reactions to predict regioselectivity with high accuracy. numberanalytics.comrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.org It is widely employed to predict and interpret electronic absorption spectra (UV-Vis), making it an invaluable tool for understanding the photophysical properties of compounds like this compound. nih.gov TD-DFT calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which correspond to the absorption bands observed experimentally. rsc.org

The application of TD-DFT provides several key insights into the excited state behavior of a molecule:

Excitation Energies: The theory predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. chemrxiv.org

Oscillator Strengths: These calculated values relate to the intensity of an electronic transition, helping to predict which absorptions will be strong or weak. rsc.org

Nature of Transitions: TD-DFT analysis reveals which molecular orbitals are involved in a given electronic transition (e.g., π → π* or n → π*), providing a detailed picture of how the electron density is redistributed upon excitation. chemrxiv.org

For a molecule like this compound, with its aromatic system and halogen substituents, TD-DFT can predict how the substituents influence the absorption spectrum. The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data. nih.gov For aromatic compounds, hybrid functionals are often employed to achieve a balance of accuracy and computational cost. nih.gov

Illustrative Data Table: Calculated Excited State Properties

The following table provides a hypothetical example of the primary data generated from a TD-DFT calculation on this compound. This data is for illustrative purposes only.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.52 | 274 | 0.015 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.120 | HOMO-1 -> LUMO |

| S3 | 5.41 | 229 | 0.088 | HOMO -> LUMO+1 |

This hypothetical data suggests that the molecule would have a weak absorption band around 274 nm and a stronger one at 249 nm. The analysis of the orbital contributions helps in characterizing these transitions, for instance, as charge-transfer or locally excited states, providing a deeper understanding of the molecule's electronic structure and potential photochemical behavior. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 3 Chloro 2 Difluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 1-Bromo-3-chloro-2-(difluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would be utilized to identify the number and electronic environments of the protons on the benzene (B151609) ring. The aromatic region of the spectrum would be of particular interest. The substitution pattern of the benzene ring would lead to a complex splitting pattern for the three aromatic protons. The difluoromethyl group's proton would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

However, a search for experimental ¹H NMR data for this compound did not yield any specific spectra or chemical shift values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy would be employed to analyze the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for each of the six carbons in the benzene ring and one for the difluoromethyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the bromine, chlorine, and difluoromethyl substituents. The carbon of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

Specific, experimentally determined ¹³C NMR data for this compound are not available in published literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Confirmation

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, this technique would be crucial for confirming the presence of the difluoromethyl group. A single signal, split into a doublet by the proton of the difluoromethyl group, would be expected in the ¹⁹F NMR spectrum.

Despite its importance for characterization, no experimental ¹⁹F NMR data for this compound has been found in the public record.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would be a key identifier for the compound.

A search for HRMS data, including specific isotopic patterns for this compound, did not yield any published results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be ideal for assessing the purity of a sample of this compound and confirming its identity by its mass spectrum. The retention time from the GC would provide a characteristic value for the compound under specific chromatographic conditions, while the mass spectrum would offer structural information based on its fragmentation pattern.

No specific GC-MS analysis data, including retention times or fragmentation patterns, for this compound are currently available in scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

No specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound were found. Information sought included optimal chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization mode, mass-to-charge ratios of parent and fragment ions) necessary for its identification and quantification in complex mixtures.

X-ray Crystallography for Unambiguous Solid-State Structural Determination

There is no published X-ray crystallographic data for this compound. An X-ray crystallography study would yield precise three-dimensional coordinates of the atoms, providing definitive information on bond lengths, bond angles, and crystal packing in the solid state. This information is fundamental for the unambiguous determination of its molecular geometry.

Chromatographic Techniques for Separation and Quantification

Specific methods for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are not described in available literature.

High-Performance Liquid Chromatography (HPLC)

No established HPLC protocols for this compound were located. A typical HPLC method would specify parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength, which would be optimized for the resolution and quantification of this specific analyte.

Ultra-Performance Liquid Chromatography (UPLC)

Similarly, no UPLC methods tailored for the analysis of this compound were identified. UPLC, a higher-resolution evolution of HPLC, would offer faster and more efficient separations, but the specific conditions required for this compound have not been documented.

Role of 1 Bromo 3 Chloro 2 Difluoromethyl Benzene in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The primary role of 1-Bromo-3-chloro-2-(difluoromethyl)benzene in organic synthesis is as a foundational building block. bldpharm.com The distinct reactivity of its substituents—the bromine, chlorine, and difluoromethyl groups—allows for sequential and selective reactions. The bromine and chlorine atoms, for instance, serve as versatile handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. adpharmachem.com This capability enables chemists to assemble intricate molecular architectures by systematically adding new fragments to the benzene (B151609) ring, leading to the generation of complex target molecules that would be difficult to synthesize otherwise.

Intermediate in the Synthesis of Materials Science Precursors

The unique electronic properties conferred by the halogen and difluoromethyl substituents position this compound as a potential intermediate in the field of materials science. adpharmachem.com

As a fluorinated organic molecule, this compound is a candidate for the synthesis of precursors for advanced polymers. The difluoromethyl group can enhance the thermal stability, chemical resistance, and specific dielectric properties of a polymer matrix. It can be envisioned as a monomer component that, when incorporated into a larger polymer chain, imparts these desirable fluorinated characteristics.

Halogenated aromatic compounds are often integrated into the structures of photoactive materials to modulate their electronic and optical properties. researchgate.net The electron-withdrawing nature of the chloro, bromo, and difluoromethyl groups on the benzene ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in larger conjugated systems. This makes the compound a potential building block for synthesizing intermediates used in organic light-emitting diodes (OLEDs) or other photoresponsive devices. bldpharm.com

The development of materials with non-linear optical (NLO) properties often involves creating molecules with significant charge asymmetry and hyperpolarizability. Research has indicated that incorporating electron-withdrawing groups and heavy atoms like bromine can enhance the NLO response of chromophores. researchgate.netresearchgate.net The structure of this compound, featuring multiple electron-withdrawing substituents, provides a valuable scaffold for designing and synthesizing novel NLO materials. researchgate.net

Precursor in Agrochemical Intermediate Synthesis

Halogenated and fluorinated benzene derivatives are critical intermediates in the agrochemical industry. adpharmachem.comsmolecule.com The difluoromethyl group is a key pharmacophore in many modern pesticides due to its ability to enhance biological activity and metabolic stability. beilstein-journals.org this compound serves as a precursor for more complex active ingredients where the specific substitution pattern is essential for efficacy. For example, related trifluoromethyl-benzene compounds are used to synthesize trifluoromethylpyridines (TFMP), which are vital for crop protection. smolecule.com This compound provides a ready-made scaffold that can be elaborated into novel herbicides, fungicides, or insecticides.

Scaffold in Pharmaceutical Intermediate Development

In medicinal chemistry, the structure of this compound is highly relevant as a scaffold for developing pharmaceutical intermediates. smolecule.com The difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups, a strategy that can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. beilstein-journals.org The bromo and chloro substituents offer reactive sites for medicinal chemists to perform coupling reactions, allowing for the attachment of other molecular fragments to explore the structure-activity relationship (SAR) of a new drug. This approach is exemplified by the use of similar bromo-chlorophenols to construct complex, biologically active heterocyclic systems for antimicrobial agents. rsc.org

Design of Fluorinated Motifs in Chemical Libraries

The incorporation of fluorinated motifs into molecular structures is a critical strategy in modern medicinal chemistry, primarily due to the unique properties that fluorine atoms impart. numberanalytics.com The difluoromethyl group (CF₂H) has garnered significant attention as it can modulate the physicochemical and biological properties of bioactive molecules. researchgate.netdokumen.pub It is often considered a bioisostere of hydroxyl (OH) and thiol (SH) groups and can function as a lipophilic hydrogen bond donor, potentially enhancing drug potency and selectivity. dokumen.pubresearchgate.netnih.gov

This compound serves as a key building block in the design and synthesis of chemical libraries rich in fluorinated motifs. Its utility stems from the distinct roles of its constituent parts: the stable difluoromethyl group and the two halogen atoms (bromine and chlorine) that act as versatile synthetic handles. These halogens allow for the systematic introduction of molecular diversity through various chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions. dokumen.pub

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be exploited for sequential and site-selective modifications. The C-Br bond is generally more reactive in common cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, compared to the C-Cl bond. This reactivity difference enables chemists to first perform a reaction at the bromine-substituted position, followed by a second, distinct modification at the chlorine-substituted position. This stepwise approach allows for the controlled and predictable generation of a wide array of analogues from a single starting scaffold.

Below is an illustrative table demonstrating how this compound could be used in a Suzuki-Miyaura coupling scheme to generate a library of diverse, fluorinated biphenyl (B1667301) compounds.

| Entry | Boronic Acid/Ester Reactant | Targeted Halogen | Potential Product Structure | Introduced Substructure |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Bromo | 3-Chloro-2-(difluoromethyl)-[1,1'-biphenyl] | Unsubstituted Phenyl |

| 2 | 4-Methoxyphenylboronic acid | Bromo | 3-Chloro-2-(difluoromethyl)-4'-methoxy-[1,1'-biphenyl] | Electron-donating group |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Bromo | 3-Chloro-2-(difluoromethyl)-4'-(trifluoromethyl)-[1,1'-biphenyl] | Electron-withdrawing group |

| 4 | Thiophene-2-boronic acid | Bromo | 2-(3-Chloro-2-(difluoromethyl)phenyl)thiophene | Heteroaromatic ring |

| 5 | Pyridine-3-boronic acid | Chloro (under harsher conditions) | 3-(3-Bromo-2-(difluoromethyl)phenyl)pyridine | N-containing heteroaromatic |

This strategic approach facilitates the rapid assembly of chemical libraries where each member contains the core difluoromethylbenzene structure but varies at one or both of the halogenated positions. These libraries are invaluable for screening programs in drug discovery, allowing researchers to systematically explore the structure-activity relationships (SAR) of the fluorinated scaffold.

Applications in Radiochemistry

Difluoromethylated aromatic systems are of increasing interest in the field of radiochemistry, particularly for the development of radiotracers for Positron Emission Tomography (PET). researchgate.net PET is a highly sensitive molecular imaging technique that allows for the non-invasive, in-vivo tracking of biological processes. researchgate.net The technique relies on molecules labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being one of the most widely used isotopes due to its favorable decay properties. researchgate.net

Given the prevalence of the difluoromethyl (CF₂H) group in modern pharmaceuticals, developing methods to label this motif with ¹⁸F is a key goal for radiochemists. researchgate.net An [¹⁸F]difluoromethyl-containing radiotracer could allow for the imaging and pharmacokinetic studies of a corresponding drug candidate. However, the synthesis of these radiotracers presents significant challenges, and user-friendly radiosynthetic routes are still under development. researchgate.net

Two primary strategies have emerged for the synthesis of ¹⁸F-difluoromethyl-containing compounds:

Direct ¹⁸F-Fluorination: This approach involves the introduction of the ¹⁸F isotope via a nucleophilic substitution reaction on a precursor molecule containing a suitable leaving group. researchgate.net While conceptually straightforward, this method faces challenges in synthesizing the necessary precursors and achieving efficient radiolabeling of the difluoromethyl group. researchgate.netnih.gov

¹⁸F-Difluoromethylation: This strategy utilizes a pre-labeled reagent that can deliver an "[¹⁸F]CF₂H" radical or an "[¹⁸F]difluorocarbene" intermediate to a target molecule. researchgate.net This approach circumvents the need to construct the C-¹⁸F bond directly on the final complex molecule but requires the development and handling of specialized ¹⁸F-labeled reagents.

While no specific studies detailing the radiosynthesis of ¹⁸F-labeled this compound have been identified, its structure is relevant to this area of research. Aromatic scaffolds are common in PET radiotracer design, and this compound could potentially serve as a precursor or test substrate for new ¹⁸F-labeling methodologies targeting difluoromethylated aromatic systems. The development of robust methods to incorporate ¹⁸F into such molecules would be a significant advancement for PET ligand discovery. nih.gov

The following table compares the general features of the two main approaches for synthesizing aryl-[¹⁸F]CF₂H radiotracers.

| Feature | Direct ¹⁸F-Fluorination Approach | ¹⁸F-Difluoromethylation Approach |

|---|---|---|

| ¹⁸F Source | Typically cyclotron-produced [¹⁸F]fluoride | [¹⁸F]Fluoride used to prepare a secondary labeling reagent |

| Precursor Complexity | Requires synthesis of a bespoke precursor with a leaving group (e.g., -CH(LG)₂) | Requires a substrate amenable to reaction with a difluoromethylating agent |

| Key Challenge | Often harsh reaction conditions; precursor instability | Synthesis and stability of the ¹⁸F-labeled difluoromethylating reagent |

| Potential Advantage | Direct, one-step labeling of the target scaffold | Potentially broader substrate scope if the reagent is robust |

Emerging Research Directions and Future Perspectives on 1 Bromo 3 Chloro 2 Difluoromethyl Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 1-Bromo-3-chloro-2-(difluoromethyl)benzene presents significant challenges in achieving high regioselectivity and yield. Future research is moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate substantial waste, toward more elegant and sustainable approaches.

Key areas of development include:

Late-Stage C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for installing functional groups at specific positions on an aromatic ring, minimizing the need for pre-functionalized starting materials. Research into transient directing groups could offer a streamlined route to introduce the chloro or bromo substituents regioselectively.

Advanced Fluorination Techniques: The introduction of the difluoromethyl group is critical. While various reagents exist, developing more sustainable methods that avoid harsh reagents is a priority. Three-component reactions, which combine multiple starting materials in a single step, offer a convergent and efficient approach to synthesizing difluorinated compounds. rsc.org Recent advances have explored radical reactions and difluorocarbene-mediated fluorination using accessible reagents. rsc.org

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions. They can enable unique bond formations and functional group installations that are difficult to achieve with traditional thermal methods, offering a greener alternative for halogenation or difluoromethylation steps. For instance, visible-light-promoted radical reactions have been successfully used to synthesize difluoromethylated polycyclic imidazoles, demonstrating the potential of this sustainable approach. beilstein-journals.org

Advanced Mechanistic Understanding through Integrated Experimental and Computational Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The integration of laboratory experiments with high-level computational chemistry provides unprecedented insight into the intricate details of chemical transformations.

For the synthesis and reactions of this compound, this integrated approach can:

Elucidate Transition States: Density Functional Theory (DFT) calculations can map the energy landscape of a reaction, identifying the structures and energies of intermediates and transition states. This is particularly valuable for understanding the regioselectivity of halogenation or the mechanism of cross-coupling reactions involving the sterically hindered positions on the benzene (B151609) ring.

Predict Reaction Outcomes: Computational models can help predict how changes in substrates, catalysts, or reaction conditions will affect the yield and selectivity of a reaction. This predictive power accelerates the discovery of optimal conditions, reducing the amount of empirical experimentation required.

Rational Catalyst Design: By understanding how a catalyst interacts with the substrate at a molecular level, chemists can design new catalysts with improved activity and selectivity. For palladium-catalyzed reactions involving the bromine atom of the target molecule, computational studies can guide the development of ligands that enhance reaction efficiency. acs.org

Exploration of New Derivatization Pathways

The bromine atom on this compound serves as a versatile synthetic handle for creating a wide array of new molecules. Its position, ortho to a difluoromethyl group and meta to a chlorine atom, offers unique electronic and steric properties that can be exploited in derivatization. Future research will focus on exploring its reactivity in various modern cross-coupling reactions.

| Reaction Type | Coupling Partner | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl or Heteroaryl Group | Pharmaceuticals, Organic Electronics |

| Buchwald-Hartwig Amination | Amines | Amino Group | Agrochemicals, Medicinal Chemistry |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Group | Functional Materials, Natural Product Synthesis |

| Heck Coupling | Alkenes | Vinyl Group | Polymers, Complex Molecule Synthesis |

| Stille Coupling | Organostannanes | Various Organic Groups | Fine Chemicals, Specialty Polymers |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Nitrile Group | Intermediate for Carboxylic Acids, Amines |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

For a target like this compound, AI and ML can contribute by:

Retrosynthesis Planning: AI-powered platforms can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. nih.gov These tools can suggest multiple routes, ranking them based on predicted yield, cost, or sustainability metrics. researchgate.net

Reaction Condition Prediction: Machine learning models can be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction. acs.org This can significantly reduce the time and resources spent on reaction optimization. For instance, ML can help select the most effective ligand for a challenging Pd-catalyzed C-N coupling reaction, improving the chances of success. chemrxiv.org

Novelty in Design: By learning from the entire body of chemical literature, AI can identify non-intuitive connections and propose innovative synthetic strategies, accelerating the discovery of new and improved routes to complex molecules.

Environmental Fate and Degradation Studies (Methodological Aspects)

As with any synthetic chemical, understanding the environmental persistence, transformation, and ultimate fate of this compound is crucial. Organobromine compounds can be persistent environmental pollutants, making the development of robust analytical and methodological approaches for their study essential. researchgate.netliverpooluniversitypress.co.uk

Future research will employ a suite of advanced methods to investigate the environmental behavior of this compound and others like it. The focus of these studies is on the methodologies used to track and understand degradation processes.

| Methodology | Principle | Information Gained |

|---|---|---|

| Compound-Specific Stable Isotope Analysis (CSIA) | Measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) in a compound. Degradation processes often favor one isotope, leading to a measurable shift in the ratio. rsc.org | Provides insights into degradation pathways and reaction mechanisms in environmental systems; helps distinguish between biotic and abiotic degradation. rsc.org |

| Aerobic/Anaerobic Microbial Degradation Assays | Incubation of the compound with specific microbial cultures or environmental samples (soil, water) under controlled oxygen conditions to assess microbial breakdown. nih.govnih.gov | Identifies microbial pathways for degradation, key enzymes involved, and potential for bioremediation. nih.govbohrium.com |

| Mycoremediation Studies | Utilizes fungi, which possess powerful extracellular enzymes, to break down complex organic pollutants. mdpi.com | Evaluates the potential of specific fungal strains to degrade the compound and reduce its toxicity in contaminated environments. mdpi.com |

| Advanced Oxidation Processes (AOPs) | Uses highly reactive species like hydroxyl radicals to chemically degrade persistent organic pollutants. | Determines the compound's susceptibility to abiotic degradation under conditions relevant to water treatment technologies. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the confident identification of the parent compound and its transformation products in complex environmental matrices. | Enables the elucidation of degradation pathways by identifying intermediate metabolites formed during transformation. |

Q & A

Basic: What are the optimized synthetic routes for 1-Bromo-3-chloro-2-(difluoromethyl)benzene, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves halogenation and functional group introduction on a benzene ring. A feasible route starts with 1,3-dichlorobenzene:

Difluoromethylation : Use ClCF₂H or BrCF₂H under Pd-catalyzed cross-coupling to introduce the difluoromethyl group at position 2 .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at position 1, competing with potential over-halogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.